molecular formula C4H7ClN4 B597496 Pyrazine-2,6-diamine hydrochloride CAS No. 1370411-48-5

Pyrazine-2,6-diamine hydrochloride

Cat. No.: B597496
CAS No.: 1370411-48-5
M. Wt: 146.578
InChI Key: YMMNCVMWOKVYDG-UHFFFAOYSA-N
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Description

Pyrazine-2,6-diamine hydrochloride is a chemical compound belonging to the class of diazines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms

Scientific Research Applications

Pyrazine-2,6-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Safety and Hazards

Pyrazine-2,6-diamine hydrochloride is classified under GHS07. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors or mists, not ingesting the substance, and seeking immediate medical assistance if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,6-diamine hydrochloride typically involves the reaction of pyrazine-2,6-diamine with hydrochloric acid. One common method includes the following steps:

    Starting Material: Pyrazine-2,6-diamine.

    Reaction with Hydrochloric Acid: The pyrazine-2,6-diamine is dissolved in an appropriate solvent, such as water or ethanol, and hydrochloric acid is added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The resulting this compound is isolated by filtration or evaporation of the solvent, followed by recrystallization from a suitable solvent to obtain pure crystals.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2,6-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine-2,6-dione.

    Reduction: Reduction reactions can convert it to pyrazine-2,6-diamine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Pyrazine-2,6-dione.

    Reduction: Pyrazine-2,6-diamine.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Comparison with Similar Compounds

    Pyrazine: A simpler diazine with two nitrogen atoms in the ring.

    Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.

    Pyridazine: A diazine with nitrogen atoms at positions 1 and 2.

Uniqueness: Pyrazine-2,6-diamine hydrochloride is unique due to the presence of amino groups at positions 2 and 6 of the pyrazine ring, which imparts distinct chemical reactivity and biological activity compared to other diazines. This structural feature makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

pyrazine-2,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.ClH/c5-3-1-7-2-4(6)8-3;/h1-2H,(H4,5,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMNCVMWOKVYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719235
Record name Pyrazine-2,6-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370411-48-5
Record name 2,6-Pyrazinediamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370411-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine-2,6-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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